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Compound of Interest

Compound Name: PF-5081090

Cat. No.: B610046

Introduction: PF-5081090, also known as LpxC-4, is a potent and rapidly bactericidal inhibitor
of the enzyme LpxC, demonstrating broad-spectrum activity against a range of Gram-negative
pathogens.[1][2] As a regulator of lipid A biosynthesis, PF-5081090 represents a promising
agent in the development of new antibiotics, particularly for combating multidrug-resistant
infections.[1][3] This technical guide provides an in-depth overview of the basic properties,
chemical structure, mechanism of action, and key experimental data related to PF-5081090.

Core Properties and Chemical Structure

PF-5081090 is a pyridone methylsulfone hydroxamate-based compound.[4] Its fundamental
chemical and physical properties are summarized below.

Property Value

Synonyms LpxC-4[1][2][4]
CAS Number 1312473-63-4[5]
Molecular Formula C18H21FN206S]5]
Molecular Weight 412.43 g/mol [5]

(aR)-4-(2-Fluoro-4-methoxyphenyl)-N-hydroxy-
IUPAC Name a-methyl-a-(methylsulfonyl)-2-oxo-1(2H)-

pyridineacetamide[5]

Purity >98% (HPLC)[5]
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Mechanism of Action: Targeting Lipid A Synthesis

PF-5081090 functions as a potent antibacterial agent by inhibiting UDP-3-O-(R-3-
hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial metalloenzyme in Gram-
negative bacteria.[5][6] LpxC catalyzes the first committed step in the biosynthesis of lipid A,
the hydrophobic anchor of lipopolysaccharide (LPS) that makes up a significant portion of the
outer membrane.[3][7]

By inhibiting LpxC, PF-5081090 effectively blocks the entire lipid A biosynthetic pathway.[1][3]
This disruption prevents the assembly of LPS, leading to a compromised outer membrane,
increased cell permeability, and ultimately, bacterial cell death.[1][8] This targeted mechanism
of action is specific to Gram-negative bacteria, as LpxC is a highly conserved and essential
enzyme in these organisms.[2][6]
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Figure 1: The Lipid A biosynthetic pathway and the inhibitory action of PF-5081090 on the LpxC
enzyme.

Biological and Pharmacological Activity
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PF-5081090 exhibits potent activity against a wide array of Gram-negative pathogens. Its
efficacy has been quantified through both in vitro assays and in vivo animal models.

In Vitro Activity

The inhibitory and bactericidal concentrations of PF-5081090 against various species are
detailed below.

Parameter Organism Value

IC50 Pseudomonas aeruginosa 1.1 nM[1][5]
Klebsiella pneumoniae 0.069 nM[1]

Acinetobacter baumannii 183 nM[2]

MIC90 P. aeruginosa 1 pg/mL[1]
K. pneumoniae 1 pg/mL[1]

Escherichia coli 0.25 pg/mL[1]

Enterobacter spp. 0.5 pg/mLJ[1]

Stenotrophomonas maltophilia 2 pg/mL[1]

MIC Acinetobacter baumannii 256 mg/L[4]

In Vivo Efficacy

Studies in murine models of infection have demonstrated the potent efficacy of PF-5081090.

Infection Model Pathogen

Efficacy (ED50)

Acute Septicemia

P. aeruginosa PA-1950

7.4 - 55.9 mg/kg[1]

Pneumonia

P. aeruginosa PA-1950

<25 mg/kg[1]

Neutropenic Thigh

P. aeruginosa PA-1950

16.8 mg/kg[1]

Pharmacokinetic assessments in mice have shown that subcutaneous administration of PF-

5081090 at doses of 8.75, 75, and 300 mg/kg results in a linear and dose-proportional increase
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in exposure, as measured by AUC and Cmax.[1]

Experimental Protocols

The characterization of PF-5081090 has involved several key experimental methodologies to
determine its activity and mechanism.

Lipid A Biosynthesis Inhibition Assay: The direct impact on the target pathway is confirmed by
measuring lipid A levels. This is achieved through silver staining of bacterial lysates and
quantifying endotoxin levels using the QCL-1000 limulus amebocyte lysate assay following cell
growth in the presence or absence of PF-5081090.[4][8]

Cell Permeability Assay: The downstream effect of LpxC inhibition is an increase in outer
membrane permeability. This is quantified by measuring the accumulation of ethidium bromide
within the bacterial cells. Increased fluorescence, corresponding to higher ethidium bromide
uptake, indicates greater cell permeability.[8]

Checkerboard and Time-Kill Assays: To assess synergistic potential with other antibiotics,
checkerboard assays are performed.[4] These assays help determine the fractional inhibitory
concentration (FIC) index. The bactericidal kinetics and synergy are further characterized using
time-kill assays, where bacterial colony-forming units (CFU/ml) are monitored over time (e.g., O
to 48 hours) after exposure to PF-5081090 alone or in combination with other antibiotics.[4][8]
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Figure 2: Generalized workflow for assessing the synergistic antibacterial activity of PF-
5081090.

Conclusion

PF-5081090 is a highly potent, broad-spectrum inhibitor of LpxC with demonstrated in vitro and

in vivo efficacy against clinically relevant Gram-negative pathogens. Its mechanism of
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disrupting the essential lipid A biosynthetic pathway makes it a valuable candidate for further
drug development. Furthermore, its ability to potentiate the activity of existing antibiotics
highlights its potential as part of a combination therapy strategy to combat multidrug-resistant
bacterial infections.[4][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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